molecular formula C22H16F3NO4 B6200376 N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate CAS No. 220168-50-3

N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate

Cat. No. B6200376
CAS RN: 220168-50-3
M. Wt: 415.4
InChI Key:
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Description

N-(Benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate (BTFB) is an important chemical compound that has a wide range of applications in both scientific research and laboratory experiments. It is a synthetic derivative of benzoic acid, and is characterized by its high solubility in both organic and aqueous solutions. BTFB has been used in a variety of contexts, including as a stabilizing agent, an inhibitor of enzyme activity, and a ligand for affinity chromatography.

Mechanism of Action

N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate acts as a stabilizing agent for proteins and enzymes, and can also inhibit enzyme activity. It binds to proteins and enzymes, forming a stable complex that prevents the proteins and enzymes from denaturing or breaking down. Additionally, N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate can form a reversible complex with certain drugs, which can be used to study the effects of drugs on proteins and enzymes.
Biochemical and Physiological Effects
N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of proteins, to study the interactions between proteins and other molecules, and to study the effects of drugs on proteins. Additionally, N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate has been used to study the effects of drugs on the human body, including their effects on the cardiovascular system and the central nervous system.

Advantages and Limitations for Lab Experiments

N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate is a relatively simple compound to synthesize and is highly soluble in both organic and aqueous solutions. Additionally, it is relatively inexpensive and can be easily stored for extended periods of time. One potential limitation of N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate is its relatively low melting point, which may limit its use in some laboratory experiments.

Future Directions

The potential future directions for N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate include further research into its biochemical and physiological effects, its use as an inhibitor of enzyme activity, and its use as a ligand for affinity chromatography. Additionally, further research into its use as a stabilizing agent for proteins and enzymes is warranted. Additionally, further research into its potential use as a therapeutic agent is also warranted. Finally, further research into its potential use as a drug delivery system is also warranted.

Synthesis Methods

N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate is synthesized through a multi-step process involving the reaction of benzoic acid with N-benzyloxyformamide, followed by the addition of trifluoromethylbenzoyl chloride. This reaction yields a white crystalline solid with a melting point of 127-129 °C. The synthesis of N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate is relatively straightforward and can be performed using standard laboratory equipment and techniques.

Scientific Research Applications

N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate has been used in a variety of scientific research applications, including as a stabilizing agent for enzymes and proteins, an inhibitor of enzyme activity, and a ligand for affinity chromatography. It has also been used to study the structure and function of proteins, to study the interactions between proteins and other molecules, and to study the effects of drugs on proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate involves the reaction of benzoic acid with trifluoromethyl aniline to form 4-(trifluoromethyl)benzoic acid. This is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(benzyloxy)-1-phenylformamide to form the final product.", "Starting Materials": [ "Benzoic acid", "Trifluoromethyl aniline", "Thionyl chloride", "N-(benzyloxy)-1-phenylformamide" ], "Reaction": [ "React benzoic acid with trifluoromethyl aniline in the presence of a coupling agent such as EDC or DCC to form 4-(trifluoromethyl)benzoic acid.", "React 4-(trifluoromethyl)benzoic acid with thionyl chloride in the presence of a base such as pyridine to form the corresponding acid chloride.", "React the acid chloride with N-(benzyloxy)-1-phenylformamide in the presence of a base such as triethylamine to form N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate." ] }

CAS RN

220168-50-3

Molecular Formula

C22H16F3NO4

Molecular Weight

415.4

Purity

95

Origin of Product

United States

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